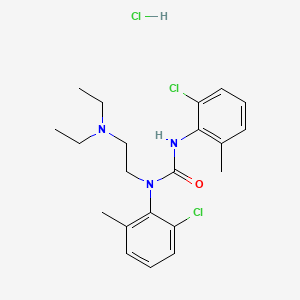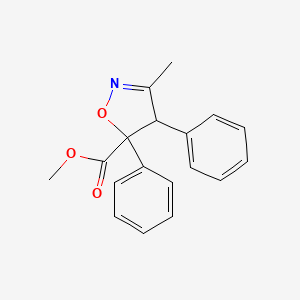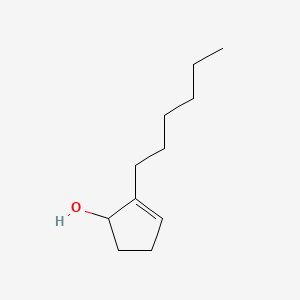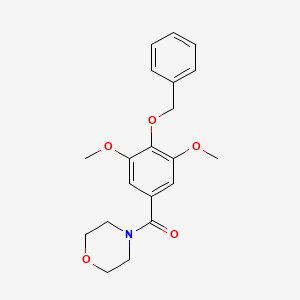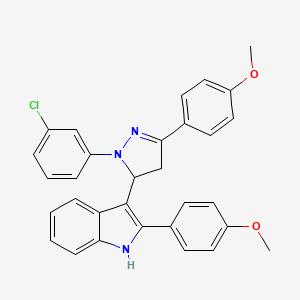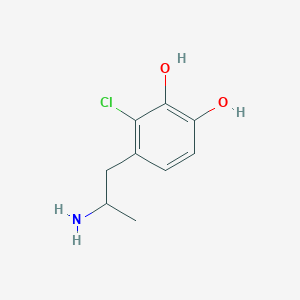
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields It is structurally characterized by a benzene ring substituted with an aminopropyl group, a chlorine atom, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol typically involves multi-step organic reactionsThe hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used to facilitate the chlorination and hydroxylation steps. The reactions are carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft .
類似化合物との比較
Similar Compounds
4-Hydroxyamphetamine: Similar in structure but lacks the chlorine atom.
5-(2-Aminopropyl)benzofuran: Contains a benzofuran ring instead of a benzene ring.
3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of hydroxyl groups.
Uniqueness
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
4-(2-aminopropyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(11)4-6-2-3-7(12)9(13)8(6)10/h2-3,5,12-13H,4,11H2,1H3 |
InChIキー |
BWORGDPGJKMRFF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C(=C(C=C1)O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)
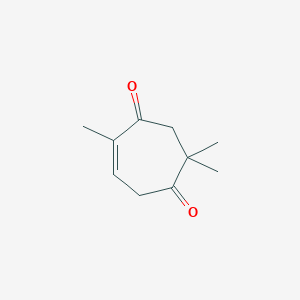

![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
